5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:
- 5-(Benzenesulfonyl) group: A sulfonyl substituent linked to a benzene ring, which enhances electron-withdrawing properties and may influence solubility and binding interactions.
- 7-(3-Ethoxypropyl) chain: A flexible alkyl-ether substituent that could modulate lipophilicity and membrane permeability.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O4S/c1-3-31-14-8-13-26-20(24)19(32(29,30)17-10-5-4-6-11-17)15-18-22(26)25-21-16(2)9-7-12-27(21)23(18)28/h4-7,9-12,15,24H,3,8,13-14H2,1-2H3 |
InChI Key |
UCVRCPLRVZWQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Biological Activity
The compound 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 452.5 g/mol
- IUPAC Name : this compound
The biological activities of this compound are largely influenced by its imino group and sulfonyl moiety , which may interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonyl groups exhibit antimicrobial properties. The presence of the triazatricyclo structure may enhance this activity by increasing membrane permeability or inhibiting nucleic acid synthesis.
- Anticancer Potential : Research has indicated that similar tricyclic compounds can induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/Akt pathway.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as phosphodiesterases (PDEs), which are involved in various cellular processes including signal transduction and cell proliferation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of sulfonyl-containing compounds found that 5-(benzenesulfonyl)-7-(3-ethoxypropyl)-6-imino exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound effectively reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation. This suggests potential for development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects: Sulfonyl vs. Ester/Nitro Groups: Sulfonyl-containing compounds (e.g., target, ) exhibit higher polarity and stability compared to ester or nitro analogs (). This may improve pharmacokinetic profiles in drug design .
Electronic and Steric Influences :
- Fluorine substitution in enhances electronegativity, which could improve target binding via halogen bonding .
- The nitro group in introduces strong electron-withdrawing effects, possibly leading to reactive intermediates in synthetic pathways .
Structural Core Similarities :
All compounds share a tricyclic framework, but variations in substituent positioning (e.g., 7,11-dimethyl in vs. 11-methyl in the target) highlight the importance of regiochemistry in modulating biological activity or crystallographic packing .
Research Findings and Implications
- Synthetic Challenges : The triazatricyclo core is synthetically demanding, often requiring multi-step sequences involving cyclization and functional group interconversions (e.g., uses MCM-41(H) catalyst for cyclization) .
- Crystallographic Analysis : Programs like SHELX () are critical for resolving complex tricyclic structures, though the target compound’s crystallinity may be influenced by its flexible 3-ethoxypropyl chain .
- Hydrogen-Bonding Patterns: Analogous compounds (e.g., ) suggest that imino and sulfonyl groups participate in hydrogen-bonding networks, which could stabilize crystal lattices or receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
